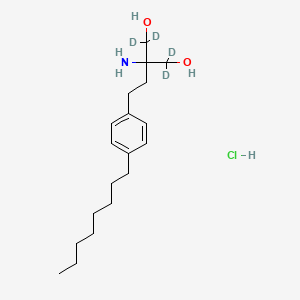

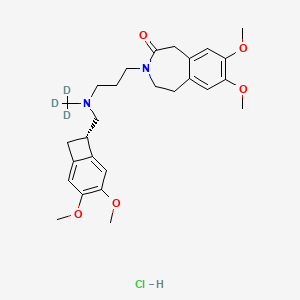

Salbutamol-D9 acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Salbutamol-D9 acetate is a deuterated form of salbutamol, a well-known beta-2 adrenergic receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of salbutamol, as the deuterium atoms can provide insights into metabolic pathways and drug interactions. Salbutamol itself is widely used in the treatment of asthma and chronic obstructive pulmonary disease due to its bronchodilatory effects.

准备方法

The synthesis of Salbutamol-D9 acetate involves several steps, starting from substituted acetophenones. One common method includes the following steps:

Chloromethylation: 4-hydroxyacetophenone is chloromethylated using formaldehyde and concentrated hydrochloric acid to produce 4-hydroxy-3-chloromethylacetophenone.

Acylation: The chloromethylated product is then acylated with acetic anhydride and acetic acid in the presence of sodium acetate to form a diacetate.

Bromination: The diacetate is brominated to yield a bromo ketone.

Amination: The bromo ketone is reacted with N-(tert-butyl)benzylamine, followed by treatment with hydrochloric acid to obtain the hydrochloride of the amino ketone.

Deuteration: The amino ketone is then subjected to deuteration to replace hydrogen atoms with deuterium, resulting in Salbutamol-D9.

Acetylation: Finally, the deuterated compound is acetylated to produce this compound.

化学反应分析

Salbutamol-D9 acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl groups can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the parent deuterated salbutamol.

科学研究应用

Salbutamol-D9 acetate is extensively used in scientific research for various purposes:

Pharmacokinetic Studies: The deuterium atoms in this compound help in tracing the metabolic pathways and understanding the drug’s absorption, distribution, metabolism, and excretion.

Drug Interaction Studies: It is used to study interactions with other drugs, as the deuterium labeling provides a clear distinction from non-deuterated compounds.

Biological Research: Researchers use this compound to investigate the biological effects of salbutamol at the molecular level, including its impact on beta-2 adrenergic receptors.

Medical Research: It aids in the development of new therapeutic strategies for asthma and chronic obstructive pulmonary disease by providing insights into the drug’s mechanism of action.

作用机制

Salbutamol-D9 acetate, like salbutamol, acts as a beta-2 adrenergic receptor agonist. It binds to beta-2 receptors on the bronchial smooth muscle cells, leading to the activation of adenylate cyclase. This enzyme converts adenosine triphosphate to cyclic adenosine monophosphate (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscles, thereby causing bronchodilation. This mechanism helps alleviate symptoms of asthma and chronic obstructive pulmonary disease .

相似化合物的比较

Salbutamol-D9 acetate is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Salbutamol: The non-deuterated form, widely used in clinical settings for asthma and chronic obstructive pulmonary disease.

Levalbuterol: The R-enantiomer of salbutamol, which has a higher affinity for beta-2 receptors and is used for similar therapeutic purposes.

Terbutaline: Another beta-2 adrenergic receptor agonist used for bronchodilation but with a different chemical structure.

Fenoterol: A beta-2 agonist with a similar mode of action but different pharmacokinetic properties.

This compound’s deuterium labeling provides a unique advantage in research, allowing for more precise studies on drug metabolism and interactions.

属性

CAS 编号 |

1781417-68-2 |

|---|---|

分子式 |

C13D9H12NO3C2H4O2 |

分子量 |

308.42 |

纯度 |

95% by HPLC; 98% atom D |

相关CAS编号 |

1420043-41-9 (unlabelled) |

同义词 |

2-(tert-Butyl-D9-amino)-1-(4-hydroxy-3-hydroxymethylphenyl)ethanol acetate; Albuterol-D9 acetate |

标签 |

Salbutamol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。